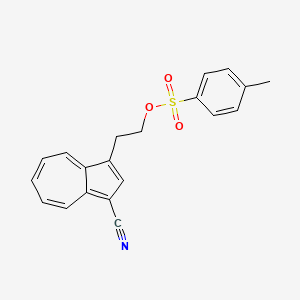
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring. The compound is notable for its unique structure, which includes a cyano group attached to an azulenyl moiety, and an ethyl group linked to a 4-methylbenzene sulfonate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of 3-cyanoazulene, which is then reacted with ethyl 4-methylbenzenesulfonate under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the aromatic ring can undergo oxidation to form quinones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as amine derivatives or thiol derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or reduced aromatic compounds.
Hydrolysis: Alcohols and sulfonic acids.
科学的研究の応用
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The aromatic ring system can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(3-Cyanoazulen-1-yl)ethyl benzenesulfonate
- 2-(3-Cyanoazulen-1-yl)ethyl 4-chlorobenzene-1-sulfonate
- 2-(3-Cyanoazulen-1-yl)ethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the cyanoazulenyl moiety with the sulfonate group also imparts distinctive properties, making it a valuable compound for various applications.
特性
CAS番号 |
58312-38-2 |
|---|---|
分子式 |
C20H17NO3S |
分子量 |
351.4 g/mol |
IUPAC名 |
2-(3-cyanoazulen-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO3S/c1-15-7-9-18(10-8-15)25(22,23)24-12-11-16-13-17(14-21)20-6-4-2-3-5-19(16)20/h2-10,13H,11-12H2,1H3 |
InChIキー |
BVNONZYPQSBHLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=C3C2=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















